5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Overview
Description
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H10Cl2N2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
One area of application for compounds similar to 5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno fused pyrimidines and pyrimidobenzimidazoles, highlighting the utility of pyridine carboxamides in constructing complex heterocyclic frameworks with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). Such compounds have been investigated for various biological activities, including antimicrobial properties, as demonstrated by Abdel-rahman, Bakhite, & Al-Taifi (2002), who synthesized new pyridothienopyrimidines and tested their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimicrobial Activity
Compounds derived from pyridine carboxamides have shown significant antimicrobial potential. For example, the synthesis and antimicrobial activity evaluation of 5-hydroxymethyl and related pyridine carboxamides have shown these compounds to possess comparable or even superior efficacy against bacterial and fungal strains compared to standard drugs (Zhuravel et al., 2005). This suggests a promising avenue for the development of new antimicrobial agents leveraging the structural features of pyridine carboxamides.
Polymer Science
In the field of polymer science, pyridine carboxamides serve as monomers for synthesizing novel polymers with unique properties. Faghihi & Mozaffari (2008) developed new polyamides using bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the adaptability of pyridine carboxamides in creating materials with potential for high-performance applications (Faghihi & Mozaffari, 2008).
Anticancer and NLO Properties
Jayarajan et al. (2019) synthesized and characterized pyridine carboxamide derivatives, further evaluating their non-linear optical (NLO) properties and potential anticancer activity through molecular docking. This research underscores the versatility of pyridine carboxamides in developing compounds with diverse functional applications, including materials science and cancer therapy (Jayarajan et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5,6-dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-3-7(5-13-9(8)12)10(15)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQMUIJSLSMGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(N=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.